

Comparative Recovery of Darifenacin and (±)-Darifenacin-d4 in Bioanalytical Methods

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Compound of Interest

Compound Name: (±)-Darifenacin-d4

Cat. No.: B7853871

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For researchers and scientists engaged in the development and validation of bioanalytical methods, the selection of an appropriate internal standard is a critical step to ensure accuracy and precision. Deuterated analogs are often the preferred choice due to their similar physicochemical properties to the analyte of interest. This guide provides a comparative overview of the recovery of Darifenacin and its deuterated internal standard, **(±)-Darifenacin-d4**, supported by experimental data, to aid in method development for pharmacokinetic and bioequivalence studies.

Data Presentation: Recovery Comparison

The following table summarizes the comparative recovery of Darifenacin (DRN) and **(±)-Darifenacin-d4** (DRN D4) from human plasma using a liquid-liquid extraction (LLE) method. The data demonstrates a high and comparable recovery for both the analyte and its deuterated internal standard, a desirable characteristic for a reliable bioanalytical assay.

Compound	Mean Recovery (%)	Precision (% RSD)
Darifenacin (DRN)	98.067	10.52
(±)-Darifenacin-d4 (DRN D4)	93.321	1.88

Data sourced from a validated LC-MS/MS method for the determination of Darifenacin in human plasma^[1].

Experimental Protocols

The recovery data presented was obtained using a specific liquid-liquid extraction protocol followed by LC-MS/MS analysis. The detailed methodology is provided below to allow for replication and adaptation.

Sample Preparation and Extraction

A liquid-liquid extraction (LLE) method was employed for the extraction of Darifenacin and **(±)-Darifenacin-d4** from human plasma.^[1]

- **Sample Aliquoting:** 400 µL of human plasma was aliquoted into sample tubes.
- **Internal Standard Spiking:** 50 µL of **(±)-Darifenacin-d4** working solution (as internal standard) was added to each plasma sample.
- **Extraction:** 2.5 mL of an extraction solvent mixture of methyl tert-butyl ether and dichloromethane (80:20, v/v) was added.
- **Vortexing:** The samples were vortexed for 10 minutes to ensure thorough mixing and extraction.
- **Centrifugation:** The samples were then centrifuged at 4000 rpm for 5 minutes at 4°C.
- **Supernatant Transfer:** The clear supernatant organic layer was transferred to a clean tube.
- **Evaporation:** The solvent was evaporated to dryness under a stream of nitrogen gas at 40°C.
- **Reconstitution:** The dried residue was reconstituted in 300 µL of the mobile phase.
- **Analysis:** The reconstituted samples were then injected into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

The analysis was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The transitions monitored were m/z 427.3 →

147.3 for Darifenacin and m/z 431.4 \rightarrow 151.2 for (\pm)-Darifenacin-d4.[2] Chromatographic separation was achieved on a C18 column.[2]

Visualizations

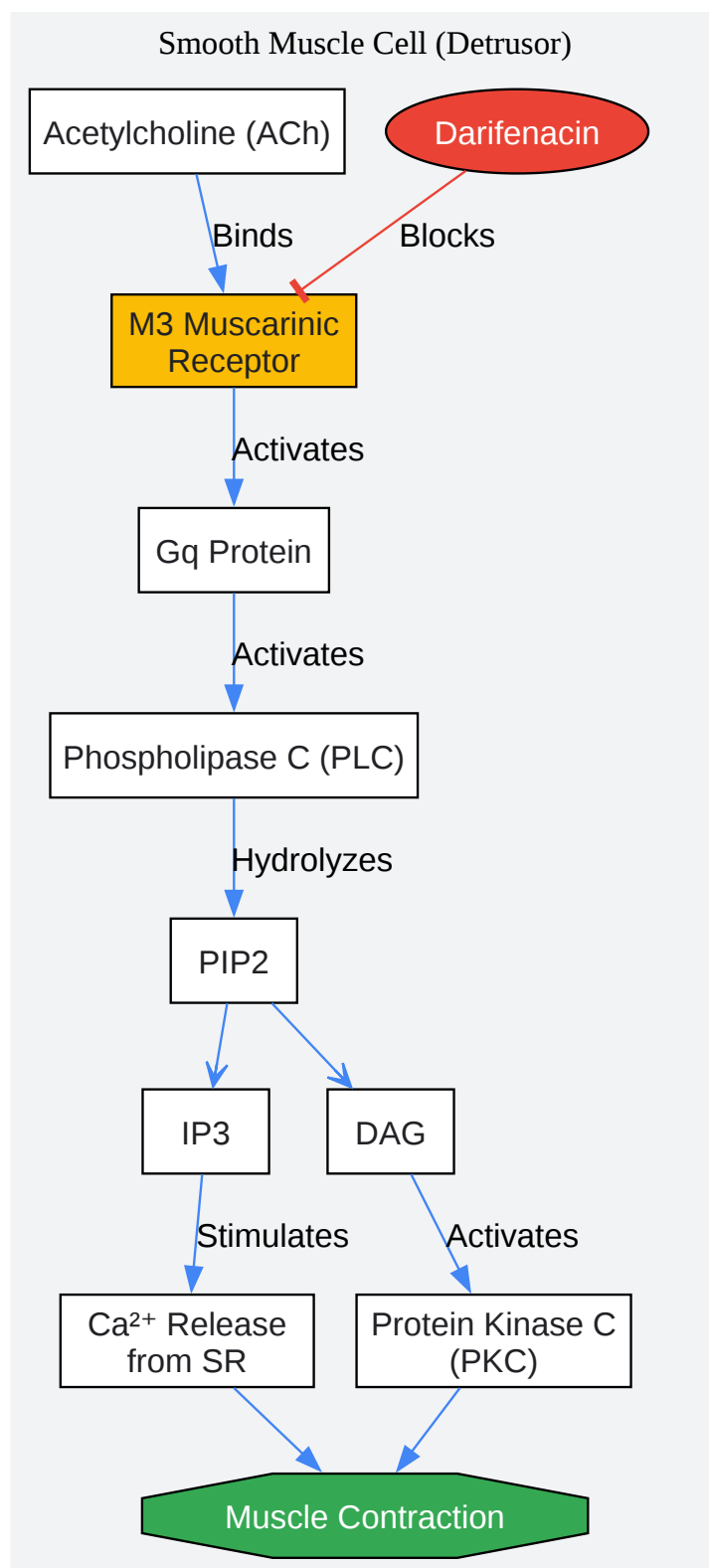
To further illustrate the experimental process and the pharmacological context of Darifenacin, the following diagrams have been generated.



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Experimental workflow for Darifenacin and (\pm)-Darifenacin-d4 recovery.

Darifenacin is a selective M3 muscarinic receptor antagonist.[3] Its mechanism of action involves blocking the action of acetylcholine at these receptors in the bladder, which leads to relaxation of the detrusor muscle and a reduction in the symptoms of overactive bladder.[4]



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Darifenacin's mechanism of action via M3 receptor antagonism.

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